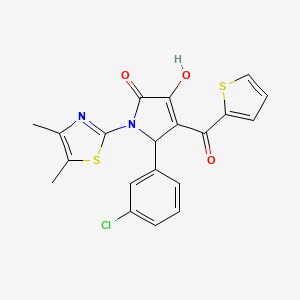
5-(3-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15ClN2O3S2 and its molecular weight is 430.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(3-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (referred to as Compound A) is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
Compound A features a complex structure that includes a pyrrole ring, thiazole moiety, and chlorophenyl group. The molecular formula is C16H14ClN3OS, and it exhibits several functional groups that contribute to its biological properties.
The biological activity of Compound A can be attributed to several mechanisms:
-
Anticancer Activity :
- Studies have indicated that similar compounds with thiazole and pyrrole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the low micromolar range against breast cancer cells .
- The presence of the thiazole moiety is crucial for enhancing anticancer activity through inhibition of tubulin polymerization, leading to cell cycle arrest .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Study 1: Anticancer Activity
A study evaluating the anticancer effects of various thiazole derivatives found that a compound structurally similar to Compound A exhibited an IC50 value of 18.4 mg/kg against tubulin polymerization, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, it was revealed that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity included electron-donating groups on the aromatic rings .
Table 1: Biological Activity Summary of Compound A and Related Compounds
| Activity Type | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Similar Thiazole Derivative | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Antimicrobial | Thiazole Derivative | Varies | Disruption of bacterial cell wall |
| Anti-inflammatory | Thiazole Derivative | Varies | Inhibition of cytokine release |
Research Findings
Recent literature emphasizes the importance of substituent variations on the biological activity of thiazole-containing compounds. For example, the introduction of methyl groups at specific positions on the phenyl ring has been shown to enhance cytotoxicity against cancer cells significantly . Furthermore, molecular docking studies suggest that these compounds interact with critical proteins involved in cancer progression, providing insights into their potential therapeutic applications.
属性
IUPAC Name |
2-(3-chlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-5-3-6-13(21)9-12)15(18(25)19(23)26)17(24)14-7-4-8-27-14/h3-9,16,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAUXJJCPWEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














